molecular formula C19H20N4O B2555164 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile CAS No. 306979-88-4

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile

Cat. No. B2555164
M. Wt: 320.396
InChI Key: OTNVPOXWTBBLNA-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile is a chemical compound with the CAS number 306979-88-4 . It is available for purchase from various scientific suppliers .


Synthesis Analysis

A new method for the synthesis of quinazolines based on the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives has been proposed . The condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH leads to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones (thiones), which, when boiled with MeONa in MeOH, cyclize to 5-hydroxyquinazolin-2-ones (thiones) .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile includes elements such as carbon, hydrogen, and nitrogen . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile, such as its melting point, boiling point, and density, can be found in chemical databases .

Scientific Research Applications

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives have been identified as a versatile scaffold in medicinal chemistry, with some reaching late-stage clinical trials for the treatment of CNS disorders. The scaffold has been recognized for its "druglikeness" and potential in yielding new classes of hits and prototypes across therapeutic fields beyond CNS structures, suggesting a wide array of scientific research applications. Through appropriate substitutions, these compounds can achieve pharmacokinetic and pharmacodynamic improvements across several therapeutic areas, underlining the importance of exploring and diversifying the applications of this molecular template (Maia, Tesch, & Fraga, 2012).

Microbial Degradation and Biochemical Mechanisms

Research on the microbial degradation of neonicotinoids, which are derivatives of synthetic nicotinoids similar to the structural basis of the compound , highlights the environmental impact and the biochemical mechanisms involved in the degradation process. The study of neonicotinoid-degrading microorganisms and their enzymatic pathways offers insights into bioremediation and the environmental detoxification of such compounds, indicating a critical area of scientific research application (Pang et al., 2020).

properties

IUPAC Name

5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-18(15(2)24)12-16(13-20)19(21-14)23-10-8-22(9-11-23)17-6-4-3-5-7-17/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNVPOXWTBBLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320571
Record name 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile

CAS RN

306979-88-4
Record name 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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